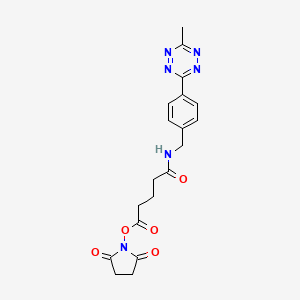Bz-(Me)Tz-NHS
CAS No.: 1454558-58-7
Cat. No.: VC8241770
Molecular Formula: C19H20N6O5
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1454558-58-7 |
|---|---|
| Molecular Formula | C19H20N6O5 |
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 5-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-5-oxopentanoate |
| Standard InChI | InChI=1S/C19H20N6O5/c1-12-21-23-19(24-22-12)14-7-5-13(6-8-14)11-20-15(26)3-2-4-18(29)30-25-16(27)9-10-17(25)28/h5-8H,2-4,9-11H2,1H3,(H,20,26) |
| Standard InChI Key | SAFWEESCGQHGHJ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC(=O)ON3C(=O)CCC3=O |
| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC(=O)ON3C(=O)CCC3=O |
Introduction
Chemical and Structural Properties of Bz-(Me)Tz-NHS
Molecular Composition and Formula
Bz-(Me)Tz-NHS is a heterobifunctional crosslinker with the molecular formula C₁₉H₂₀N₆O₅ and a molecular weight of 412.40 g/mol . Its IUPAC name, (2,5-dioxopyrrolidin-1-yl) 5-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-5-oxopentanoate, reflects its dual functionality: an NHS ester for amine coupling and a methyltetrazine group for IEDDA reactions . The compound’s SMILES notation, CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC(=O)ON3C(=O)CCC3=O, highlights the spatial arrangement of its reactive groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1454558-58-7 | |
| Molecular Formula | C₁₉H₂₀N₆O₅ | |
| Molecular Weight | 412.40 g/mol | |
| Solubility in DMSO | 10 mg/mL (24.25 mM) | |
| Purity | ≥98% | |
| Topological Polar SA | 144 Ų |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of Bz-(Me)Tz-NHS involves a multi-step protocol to conjugate methyltetrazine with an NHS-activated linker. A representative method from the literature includes:
-
Boc Deprotection: Trifluoroacetic acid (TFA)-mediated removal of a tert-butoxycarbonyl (Boc) group from a precursor amine .
-
Amide Coupling: Reaction of the deprotected amine with methyltetrazine-NHS ester in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base .
-
Purification: Isolation via high-performance liquid chromatography (HPLC) to achieve >98% purity .
IEDDA Click Chemistry
The methyltetrazine group in Bz-(Me)Tz-NHS undergoes rapid IEDDA reactions with strained dienophiles like trans-cyclooctene (TCO), achieving rate constants exceeding 10⁴ M⁻¹s⁻¹ . This reactivity enables site-specific protein modification, as demonstrated in the rebridging of disulfide bonds in antibodies (e.g., Fab fragments) . For instance, Fab-Tetrazine conjugates generated using Bz-(Me)Tz-NHS showed complete disulfide rebridging, confirmed by SDS-PAGE and MALDI-TOF mass spectrometry .
Applications in Biomedical Research
Protein-Drug Conjugation
Bz-(Me)Tz-NHS is instrumental in synthesizing antibody-drug conjugates (ADCs). By modifying cysteine residues in antibodies, it enables the attachment of cytotoxic agents or imaging probes. In one study, Fab-PEG113-TCO conjugates were prepared using Bz-(Me)Tz-NHS, yielding stable adducts with extended circulation half-lives . The NHS ester ensures efficient amine labeling, while the tetrazine-TCO click reaction minimizes off-target effects .
Diagnostic Probe Development
The reagent’s fluorogenic properties facilitate real-time tracking of biomolecular interactions. Jolita Seckute et al. employed Bz-(Me)Tz-NHS in oligonucleotide-templated ligations, achieving rapid (<5 min) and selective fluorescence activation upon TCO binding . This application is critical for in situ hybridization and single-molecule imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume